molecular formula C24H19N3O4 B2444145 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 2137900-17-3

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2444145
CAS No.: 2137900-17-3
M. Wt: 413.433
InChI Key: OBRGZLKTPZDPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C24H19N3O4 and its molecular weight is 413.433. The purity is usually 95%.
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Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-23(29)14-9-10-20-21(11-14)27-22(26-20)12-25-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,25,30)(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRGZLKTPZDPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC5=C(N4)C=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 342.36 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential for this compound in antibiotic development.
  • Anti-inflammatory Effects : The benzodiazole core is known for its anti-inflammatory properties, which may be relevant in treating inflammatory diseases .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity. This mechanism can lead to various biological effects depending on the target .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to involve:

  • Binding to Enzymes/Receptors : The compound's structure allows it to bind effectively to certain enzymes or receptors, which can modulate their activity and influence biological pathways .
  • Impact on Signaling Pathways : It may affect critical signaling pathways such as MAPK/ERK and NF-kB, which are involved in cell proliferation and inflammation .

Case Studies and Research Findings

A review of relevant literature highlights several studies that explore the biological activity of related compounds:

  • Study on Antibacterial Activity :
    • A study demonstrated that derivatives of benzodiazole exhibited significant antibacterial activity against various pathogens. This suggests that similar structural motifs in this compound could confer similar properties.
  • Research on Anti-inflammatory Effects :
    • Compounds containing the benzodiazole moiety were shown to reduce inflammation markers in vitro. This supports the hypothesis that our compound may possess similar anti-inflammatory capabilities .
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition revealed that similar compounds can inhibit key metabolic enzymes, leading to altered cellular responses. Such interactions could be a focus for further exploration of this compound's therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
Compound A342.36 g/molAntibacterial
Compound B379.46 g/molAnti-inflammatory
Compound C449.50 g/molEnzyme inhibition

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